
2,3-Dimethylidene-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylidene-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as dihydrofurans. It is characterized by a five-membered ring containing an oxygen atom and two double bonds at the 2 and 3 positions. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylidene-2,3-dihydrofuran can be synthesized through several methods. One common approach involves the generation of benzofuran-2,3-quinodimethane from the corresponding silyl acetate at low temperatures. This intermediate reacts efficiently with various reactive Diels-Alder dienophiles, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylidene-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dimethylidene-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Mécanisme D'action
The mechanism of action of 2,3-dimethylidene-2,3-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of double bonds and an oxygen atom in its structure. These features allow it to act as a reactive intermediate in Diels-Alder reactions, cycloadditions, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-dimethylidene-2,3-dihydrofuran include:
2,3-Dihydrofuran: A related compound with similar reactivity but lacking the double bonds at the 2 and 3 positions.
2,3-Dimethylidene-2,3-dihydrobenzofuran: A benzofuran derivative with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of an oxygen atom in a five-membered ring. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
73567-98-3 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
2,3-dimethylidenefuran |
InChI |
InChI=1S/C6H6O/c1-5-3-4-7-6(5)2/h3-4H,1-2H2 |
Clé InChI |
GHDUZXMDGUZULB-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=COC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
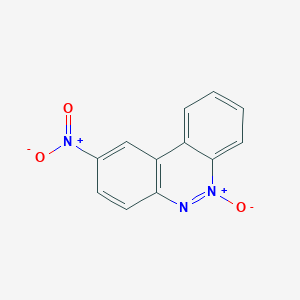
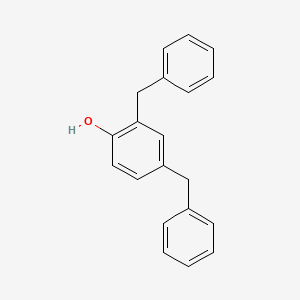
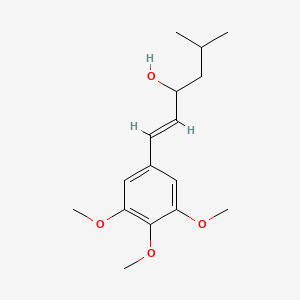
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
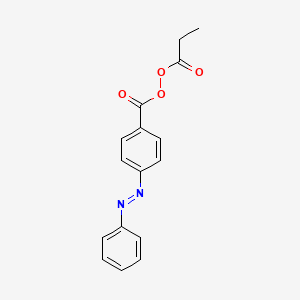

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
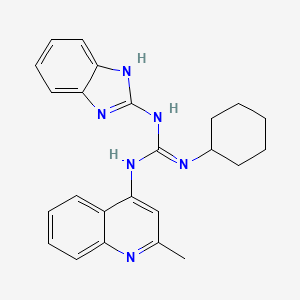
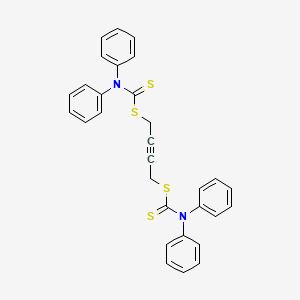
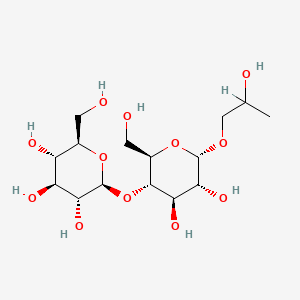
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
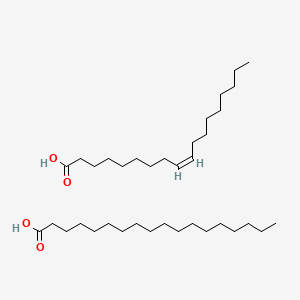
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
